molecular formula C19H31N3O5 B12623108 N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide CAS No. 918494-59-4

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide

Cat. No.: B12623108
CAS No.: 918494-59-4
M. Wt: 381.5 g/mol
InChI Key: NASAJUHIJJCGAA-UHFFFAOYSA-N
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Description

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a hydrazine derivative. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For large-scale production.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the hydrazine group.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzoate
  • N-(9-Hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzylamine

Properties

CAS No.

918494-59-4

Molecular Formula

C19H31N3O5

Molecular Weight

381.5 g/mol

IUPAC Name

N-(9-hydrazinyl-9-oxononyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H31N3O5/c1-25-15-12-14(13-16(26-2)18(15)27-3)19(24)21-11-9-7-5-4-6-8-10-17(23)22-20/h12-13H,4-11,20H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

NASAJUHIJJCGAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCCC(=O)NN

Origin of Product

United States

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